molecular formula C11H14N2O B15070681 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

Cat. No.: B15070681
M. Wt: 190.24 g/mol
InChI Key: BZXZCWJRUHWKHC-UHFFFAOYSA-N
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Description

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is a bicyclic heteroaromatic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7 and an acetyl moiety at position 1 (Figure 1). The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(7-methyl-3,4-dihydro-2H-1,8-naphthyridin-1-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8-5-6-10-4-3-7-13(9(2)14)11(10)12-8/h5-6H,3-4,7H2,1-2H3

InChI Key

BZXZCWJRUHWKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCN2C(=O)C)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

Scientific Research Applications

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone with structurally related naphthyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Substituents Molecular Formula Key Features Applications/Notes
1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone 7-Me, 1-COCH₃ C₁₁H₁₄N₂O Flexible dihydro core; methyl enhances lipophilicity Hypothesized kinase inhibitor scaffold
1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one 6-F, 1-COC(CH₃)₂CH₂ C₁₃H₁₇FN₂O Fluorine improves metabolic stability; bulky tert-butyl enhances steric hindrance Available commercially (CAS 1222533-74-5) for drug discovery
1,1'-(1,8-Naphthyridine-2,7-diyl)diethanone 2-COCH₃, 7-COCH₃ C₁₄H₁₂N₂O₂ Dual acetyl groups enable cross-coupling reactions; fully aromatic Used in chiral ligand synthesis
1-(Naphthalen-2-yl)ethanone Naphthalene-2-COCH₃ C₁₂H₁₀O Simple aromatic ketone; lacks nitrogen heterocycle Model compound for NMR studies (δ 2.71 ppm for CH₃)

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., 7-Me) : The methyl group in the target compound likely increases lipophilicity and modulates electron density, enhancing membrane permeability compared to the electron-withdrawing 6-fluoro analog .
  • Fluorine Substitution : The 6-fluoro derivative (CAS 1222533-74-5) exhibits improved metabolic stability and bioavailability, making it a preferred candidate in medicinal chemistry .

Synthetic Accessibility: The 6-fluoro derivative is commercially available (e.g., Shanghai Yuanye Bio-Technology, ~¥8000/g), while the target compound’s synthesis would require regioselective methylation, posing challenges in purity control .

Applications: Diethanone derivatives (e.g., 1,1'-(1,8-naphthyridine-2,7-diyl)diethanone) serve as precursors for chiral ligands, highlighting the scaffold’s versatility in asymmetric catalysis .

Biological Activity

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone, also known by its CAS number 1017046-27-3, is a compound that belongs to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial activity. A study focusing on various naphthyridine compounds showed that modifications at the 7-position could enhance antibacterial properties. Specifically, derivatives similar to 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Naphthyridine derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds with structural similarities to 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Neuroprotective Effects

Recent studies have also suggested neuroprotective effects associated with naphthyridine compounds. In animal models of neurodegenerative diseases, such as Alzheimer's disease, these compounds have shown promise in reducing neuroinflammation and oxidative stress . The proposed mechanism involves the modulation of neurotransmitter systems and reduction of amyloid-beta accumulation.

Case Studies

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli.
Study B Anticancer ActivityInduced apoptosis in cancer cell lines with low micromolar IC50 values.
Study C Neuroprotective EffectsReduced neuroinflammation in animal models of Alzheimer's disease.

The biological activities of 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, leading to neuroprotective outcomes.
  • Oxidative Stress Reduction : The compound's antioxidant properties may play a role in mitigating oxidative damage in cells.

Q & A

Basic: What are the established synthetic routes for 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone?

Methodological Answer:
The compound is synthesized via cyclocondensation or cyclization reactions. A key route involves reacting 2-(2-carboxyethylamino)-6-methylpyridine with P₂O₅/H₃PO₄ under thermal conditions, yielding the 1,8-naphthyridine core . Another approach uses Mg-Al hydrotalcite as a catalyst for Claisen-Schmidt condensations between aldehydes and ketones in ethanol under reflux, followed by crystallization for purification . For example, aldehydes (e.g., p-aminoacetophenone ) react with acetyl derivatives in ethanol to form Schiff bases, confirmed via IR (C=O stretch at ~1659 cm⁻¹) and NMR (methyl singlet at δ 2.19 ppm) .

Advanced: How can synthetic yield and purity be optimized for this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst screening : Mg-Al hydrotalcite improves Claisen-Schmidt condensation efficiency by enhancing surface area and basicity .
  • Sonochemical methods : Ultrasonic irradiation reduces reaction time and improves regioselectivity in naphthyridine synthesis, as demonstrated for analogous derivatives .
  • Reagent choice : Substituting conventional acids with POCl₃/DMF mixtures enhances electrophilic substitution in naphthyridine ring formation .
  • Purification : Sequential crystallization (e.g., ethanol recrystallization) and TLC monitoring ensure high purity (>90%) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR spectroscopy : Identifies the carbonyl group (C=O) via a strong absorption peak at ~1659 cm⁻¹ .
  • ¹H NMR : Key signals include a singlet for the methyl group (δ 2.19 ppm) and aromatic protons (δ 7.55 ppm for CH=N) .
  • ¹³C NMR : Confirms the ketone carbon at ~187 ppm and aromatic carbons between 120–160 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 469 [M⁺]) validate molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in cytotoxicity or enzyme inhibition data can arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay for MCF7 cells) and control cell passage numbers .
  • Compound purity : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .
  • Structural analogs : Compare activity trends across derivatives (e.g., substituent effects on aryl groups) to identify SAR patterns .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Cytotoxicity : Derivatives show IC₅₀ values of 10–50 µM against MCF7 breast cancer cells, linked to naphthyridine core interactions with DNA topoisomerases .
  • Enzyme inhibition : Structural analogs act as integrin inhibitors (e.g., GlaxoSmithKline’s atherosclerosis drug candidates targeting αvβ3 integrins) .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

  • DNA intercalation : Planar naphthyridine moieties intercalate into DNA, disrupting replication (supported by molecular docking studies) .
  • Protein binding : Docking simulations (e.g., AutoDock Vina) predict strong binding to arginine-rich pockets in integrins, validated via mutagenesis assays .

Advanced: How can computational methods predict its reactivity or bioactivity?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent ketone oxidation .
  • Hygroscopicity : Use desiccants (e.g., silica gel) and anhydrous solvents during synthesis .

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